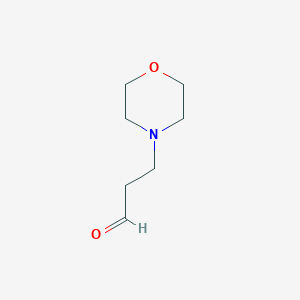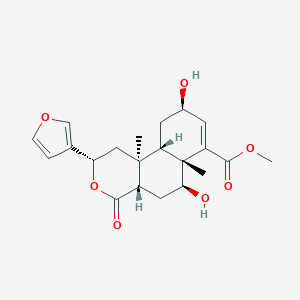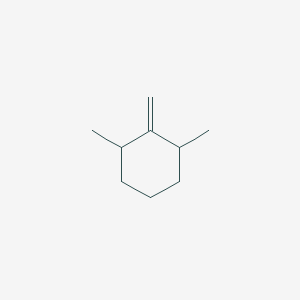![molecular formula C32H32N2O5 B012568 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide CAS No. 104482-86-2](/img/structure/B12568.png)
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide is a synthetic compound that belongs to the class of phthalide derivatives. This compound has shown promising results in scientific research applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. By inhibiting this enzyme, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide prevents cancer cells from dividing and growing, ultimately leading to their death.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which could be beneficial for preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide in lab experiments is its specificity for inhibiting topoisomerase II. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many anticancer drugs, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide can have toxic effects on normal cells, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could have implications for its use in other disease contexts. Finally, there is a need for more studies to explore the potential of this compound as a therapeutic agent in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the reaction of 5-anilino-2,4-dimethoxybenzoic acid with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Propriétés
Numéro CAS |
104482-86-2 |
|---|---|
Nom du produit |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Formule moléculaire |
C32H32N2O5 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
3-(5-anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H32N2O5/c1-5-34(6-2)22-16-17-25(28(35)18-22)32(24-15-11-10-14-23(24)31(36)39-32)26-19-27(30(38-4)20-29(26)37-3)33-21-12-8-7-9-13-21/h7-20,33,35H,5-6H2,1-4H3 |
Clé InChI |
AENHSEKMGMGGAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
Synonymes |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



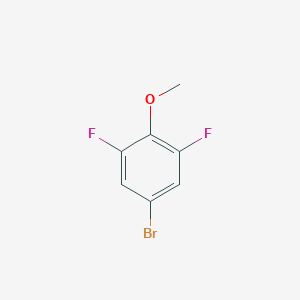
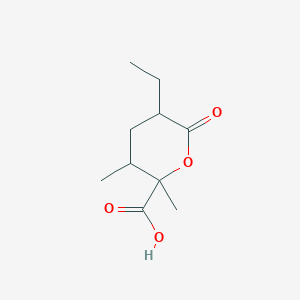
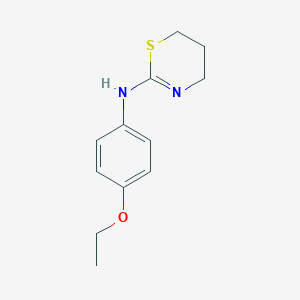
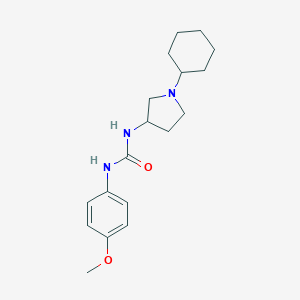
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
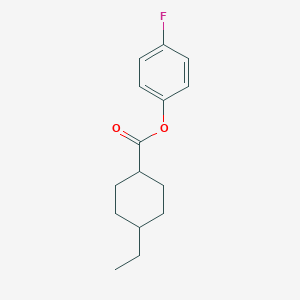
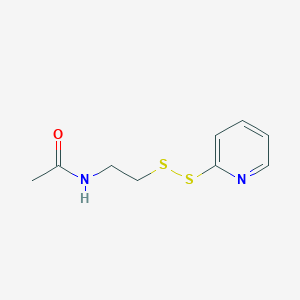
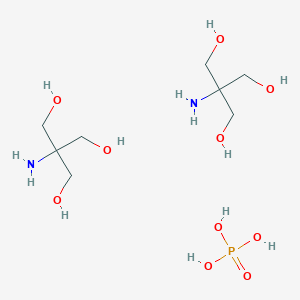
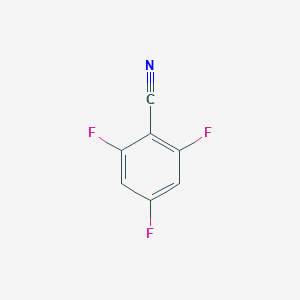
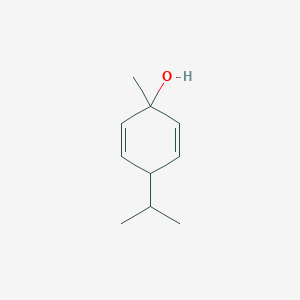
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
